molecular formula C25H30ClNO5 B5562934 tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B5562934
M. Wt: 460.0 g/mol
InChI Key: GAXMHUONIAMNEC-UHFFFAOYSA-N
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Description

The study and analysis of complex quinoline derivatives, including those with substitutions that might resemble "tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate," are significant in various fields of chemistry and pharmacology. These compounds are often explored for their potential chemical and biological activities, which can be highly dependent on their specific molecular structure and substituents.

Synthesis Analysis

The synthesis of complex quinoline derivatives can involve multiple steps, including cyclization reactions, functional group transformations, and the formation of heterocyclic systems. For instance, the anomalous Beckmann reaction has been utilized for the synthesis of oximes of certain quinoline derivatives, leading to unexpected product formations (Tolkunov et al., 2004). Similarly, methods involving intramolecular attacks, such as the formation of tetrahydrofuran rings from appropriately substituted quinolines, have been reported (Verboom et al., 2010).

Molecular Structure Analysis

The detailed molecular structure of complex quinolines can be elucidated using various analytical techniques, including X-ray crystallography, NMR, and computational methods. Studies have shown the importance of structural analysis in understanding the chemical behavior and reactivity of such compounds (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a wide range of chemical reactions, including nitration, bromination, and electrophilic substitutions, which significantly alter their chemical properties (Tolkunov et al., 1995). The reactivity can be influenced by the nature and position of substituents on the quinoline nucleus.

Scientific Research Applications

Facile Synthesis and Ring Transformations

One study detailed the synthesis and transformation of quinoxaline derivatives, showcasing the versatility of these compounds in generating diverse molecular structures, which is essential for pharmaceutical research and development (Kurasawa et al., 1984).

Pharmacologically Relevant Bifunctional Compounds

Research into bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties provided insights into regioselective synthesis, underlining the significance of structural precision in the efficacy of pharmacological agents (Watermeyer, Chibale, & Caira, 2009).

Large-Scale Synthesis for Pharmaceutical Intermediates

A practical approach for synthesizing octahydrobenzoquinoline derivatives was presented, emphasizing the importance of efficient and scalable processes in the pharmaceutical industry (Bänziger et al., 2000).

Structural and Optical Properties of Derivatives

The investigation of the structural and optical properties of quinoline derivatives in thin films highlighted the potential of these compounds in materials science, particularly for optoelectronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Antimicrobial Activity

The synthesis and screening of quinolinecarboxylic acids as antimicrobial agents pointed to the therapeutic potential of quinoline derivatives against various microorganisms, contributing to the search for new antibiotics (Agui et al., 1977).

properties

IUPAC Name

oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClNO5/c1-14-21(24(29)32-13-16-6-5-9-31-16)22(15-7-8-20(30-4)17(26)10-15)23-18(27-14)11-25(2,3)12-19(23)28/h7-8,10,16,22,27H,5-6,9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXMHUONIAMNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Cl)C(=O)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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